Product packaging for Proline benzyl ester hydrochloride(Cat. No.:CAS No. 16652-71-4)

Proline benzyl ester hydrochloride

Cat. No.: B554964
CAS No.: 16652-71-4
M. Wt: 241.71 g/mol
InChI Key: NEDMOHHWRPHBAL-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Proline benzyl ester hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
The exact mass of the compound L-Proline benzyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 197199. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClNO2 B554964 Proline benzyl ester hydrochloride CAS No. 16652-71-4

Properties

IUPAC Name

benzyl (2S)-pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDMOHHWRPHBAL-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347023
Record name Benzyl L-prolinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16652-71-4
Record name L-Proline, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16652-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl L-prolinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl L-prolinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzyl prolinate hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK3TE62WVS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for L Proline Benzyl Ester Hydrochloride

Classical Esterification via Thionyl Chloride-Mediated Pathways

One of the most established methods for synthesizing L-Proline benzyl (B1604629) ester hydrochloride is through a one-pot reaction using thionyl chloride (SOCl₂) in benzyl alcohol. google.com This classical approach leverages thionyl chloride as both a catalyst and a reagent. The reaction is typically initiated by cooling benzyl alcohol under an inert atmosphere, followed by the slow addition of thionyl chloride. chemicalbook.com L-proline is then added to the mixture. chemicalbook.com

The reaction mechanism involves the in-situ formation of a reactive species from benzyl alcohol and thionyl chloride, which then readily esterifies the carboxylic acid of L-proline. The reaction is stirred at a low temperature (e.g., 0°C) for a couple of hours before being allowed to warm to room temperature, where it continues for an extended period, often up to 48-50 hours, to ensure completion. chemicalbook.com The product precipitates as the hydrochloride salt and can be isolated by filtration after being poured into a solvent like diethyl ether, with yields reported as high as 93%. chemicalbook.com Although effective, this method requires careful handling due to the high reactivity and toxicity of thionyl chloride. google.com

ParameterConditionReference
Reagents L-Proline, Benzyl Alcohol, Thionyl Chloride chemicalbook.com
Solvent Benzyl Alcohol (acts as reagent and solvent) chemicalbook.com
Initial Temperature 0°C chemicalbook.com
Reaction Time ~50 hours chemicalbook.com
Atmosphere Inert (Nitrogen) chemicalbook.com
Workup Precipitation in diethyl ether, filtration chemicalbook.com
Reported Yield 93% chemicalbook.com

Catalytic Esterification using Hydrogen Chloride Gas and Metal Chlorides

An alternative to the thionyl chloride method involves the use of hydrogen chloride (HCl) gas and a metal chloride catalyst, such as iron(III) chloride (FeCl₃). google.com This approach is considered more environmentally friendly as it avoids the use of thionyl chloride and its toxic byproducts. google.com The synthesis is a multi-step process that begins with the protection of L-proline's amino group by reacting it with HCl gas in a suitable solvent like 1,2-dichloroethane (B1671644) to form the amino acid hydrochloride. google.com

Following the protection step, benzyl alcohol is added, and the esterification is carried out at reflux temperature. google.com A key feature of this method is the continuous removal of water generated during the reaction via azeotropic distillation, which drives the equilibrium towards the product. google.comacademax.com The metal chloride acts as a Lewis acid catalyst to facilitate the esterification. After the reaction is complete, the catalyst is removed by hot filtration, and the product is isolated by crystallization from the cooled filtrate. google.com This method offers high conversion rates and simpler post-treatment. google.com

ComponentRoleReference
L-Proline Starting Material google.com
Benzyl Alcohol Esterifying Agent google.com
Hydrogen Chloride (gas) Amino Group Protection google.com
Metal Chloride (e.g., FeCl₃) Catalyst google.com
1,2-Dichloroethane Solvent / Azeotropic Agent google.comacademax.com

Innovative Synthetic Approaches: Enzymatic and Continuous Flow Protocols

Modern synthetic chemistry seeks more sustainable and efficient methods, leading to the exploration of enzymatic and continuous flow protocols for amino acid ester synthesis.

Enzymatic Synthesis: Chemoenzymatic polymerization using proteases like papain has been investigated for synthesizing polypeptides from amino acid esters. acs.org Research has shown that the benzyl ester group of amino acid monomers can enhance substrate affinity and broaden the substrate specificity of the enzyme catalyst. acs.org In the context of L-proline, using its benzyl ester as a monomer in an enzyme-catalyzed polymerization demonstrates the compatibility of this protecting group with biological catalysts. While this application focuses on polymerization rather than the direct synthesis of the monomer salt, it underscores the potential of enzymatic methods in the broader field of proline chemistry, offering mild reaction conditions and high stereospecificity. acs.orgnih.gov

Continuous Flow Protocols: Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering benefits such as improved safety, scalability, and process control. beilstein-journals.org Esterification reactions are well-suited for translation to flow systems. In a typical setup, streams of the reactants (L-proline, benzyl alcohol) and a catalyst could be mixed in a heated microreactor or packed-bed reactor. The precise control over temperature, pressure, and residence time allows for rapid optimization and high efficiency. The product stream can be directed to in-line purification modules for a fully continuous process. This approach minimizes the handling of hazardous reagents and allows for safer operation at elevated temperatures and pressures, potentially reducing reaction times significantly. beilstein-journals.org

ApproachKey FeaturesAdvantages
Enzymatic Synthesis Uses enzymes (e.g., papain) as catalysts. acs.orgHigh stereospecificity, mild reaction conditions, environmentally benign. acs.orgnih.gov
Continuous Flow Reactions occur in a continuously flowing stream. beilstein-journals.orgEnhanced safety, rapid optimization, scalability, improved process control. beilstein-journals.org

Microwave-Assisted Synthesis of Amino Acid Benzyl Ester Salts

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. This technique has been successfully applied to the esterification of amino acids, offering a rapid and efficient alternative to conventional heating methods. researchgate.net

For the synthesis of L-proline benzyl ester hydrochloride, a mixture of L-proline, benzyl alcohol, and thionyl chloride can be subjected to microwave irradiation. researchgate.net The use of microwaves drastically reduces the reaction time from many hours to just a few minutes, while still achieving good yields and high purity. researchgate.netnih.gov The rapid transfer of energy directly to the polar reactants under microwave heating is responsible for the observed rate acceleration. nih.govscirp.org This method is not only faster but also aligns with the principles of green chemistry by reducing energy consumption. The protocol can be adapted to synthesize other salts, such as p-toluenesulfonate salts, by simply substituting thionyl chloride with p-toluenesulfonic acid. researchgate.netresearchgate.net

MethodReaction TimeKey AdvantageReference
Conventional Heating ~29 hoursEstablished procedure nih.gov
Microwave-Assisted ~4 minutesDrastic reduction in reaction time, rate acceleration researchgate.netnih.gov

Stereochemical Utility of L Proline Benzyl Ester Hydrochloride in Asymmetric Catalysis

L-Proline Benzyl (B1604629) Ester Hydrochloride as a Chiral Catalyst in Asymmetric Synthesis

L-Proline benzyl ester hydrochloride is fundamentally recognized for its role as a chiral precursor in the construction of more complex catalysts and enantiomerically pure compounds. While L-proline itself is a celebrated organocatalyst, its derivatives, often prepared from the benzyl ester, are developed to overcome limitations such as poor solubility in organic solvents. The benzyl ester group serves as a protecting group for the carboxylic acid, which can be crucial in synthetic sequences where the free acid might interfere with reaction conditions. This protection allows for modifications at the nitrogen atom of the pyrrolidine (B122466) ring to create a library of tailored catalysts. These derived catalysts are instrumental in asymmetric synthesis, a process invaluable for producing chiral intermediates for the pharmaceutical industry. The inherent chirality of the L-proline backbone is transferred through these catalytic processes to the final products, ensuring high levels of stereocontrol.

Enantioselective Synthesis of Advanced Intermediates and Derivatives

The utility of L-proline benzyl ester hydrochloride extends to its role as a key intermediate in the enantioselective synthesis of advanced molecular scaffolds. Non-natural amino acids, including proline analogues, are highly sought after as building blocks for active pharmaceutical ingredients due to the conformational constraints they impart on peptide chains, which is often critical for biological activity.

In a notable example, a catalytic and enantioselective preparation of (S)-4-methyleneproline derivatives has been described. These unsaturated prolines are versatile starting materials in medicinal chemistry. For analytical purposes, such as determining enantiomeric purity via HPLC, these synthesized proline derivatives can be converted into their corresponding benzyl esters, demonstrating the role of the L-proline benzyl ester structure as a crucial analytical derivative in complex synthetic pathways. This conversion underscores its importance in verifying the stereochemical integrity of advanced intermediates destined for the synthesis of complex molecules like the antiviral agent ledipasvir.

Applications in Asymmetric Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its asymmetric variant is of paramount importance in organic synthesis. The development of enantioselective organocatalytic Diels-Alder reactions was a significant breakthrough, with chiral amine catalysts playing a central role. Catalysts derived from chiral amines, such as proline and its derivatives, activate α,β-unsaturated aldehydes and ketones by forming an iminium ion, which then undergoes cycloaddition with a diene.

While L-proline itself and particularly diarylprolinol silyl ethers (Hayashi-Jorgensen catalysts) have been successfully employed to catalyze highly enantioselective Diels-Alder reactions, the direct catalytic application of L-proline benzyl ester hydrochloride is less common. Instead, it serves as a foundational chiral scaffold from which more elaborate and highly effective catalysts are synthesized. The principles of iminium catalysis, central to proline-catalyzed Diels-Alder reactions, rely on the secondary amine functionality that is preserved in L-proline benzyl ester hydrochloride, making it a valuable starting material for catalysts designed for this and other asymmetric transformations.

Catalytic Asymmetric Mannich-Type Reactions Utilizing Proline Derivatives

The proline-catalyzed Mannich reaction is a cornerstone of organocatalysis, enabling the direct, three-component asymmetric synthesis of β-amino carbonyl compounds from an aldehyde, an amine, and a ketone. L-proline catalyzes this reaction through an enamine-based mechanism, where it reacts with the ketone to form a nucleophilic enamine intermediate that then attacks an imine generated in situ from the aldehyde and amine. This transformation provides access to valuable chiral building blocks, including β-amino acids and 1,2-amino alcohols.

Although L-proline is effective, its application can be limited by high catalyst loading requirements and poor solubility in non-polar solvents. To address these issues, significant research has focused on developing modified proline-based catalysts. L-Proline benzyl ester hydrochloride is a common starting point for these second-generation catalysts. For instance, proline-derived acylsulfonamides have been synthesized from N-protected proline precursors (such as the Z-protected variant, which is structurally related to the benzyl ester) and have demonstrated superior performance to L-proline in Mannich reactions. These catalysts often provide higher yields and enantioselectivities, even at reduced catalyst loadings and in a broader range of solvents.

The table below summarizes the improved performance of a proline-derived catalyst compared to L-proline in a representative Mannich reaction.

CatalystKetoneImineYield (%)ee (%)Solvent
L-ProlineCyclohexanoneN-PMP-protected imine of p-nitrobenzaldehyde9592DMSO
Proline-derived AcylsulfonamideCyclohexanoneN-PMP-protected imine of p-nitrobenzaldehyde98>99Toluene

This table presents illustrative data based on findings for proline-derived catalysts to show their enhanced performance over L-proline.

Stereoselective Alkylations of Proline Esters

The α-functionalization of L-proline through the electrophilic alkylation of its enolate equivalents is a primary strategy for synthesizing α-substituted proline derivatives. The stereochemical outcome of these alkylations is highly dependent on factors such as the N-protecting group, the choice of base, and the alkylating agent.

L-proline benzyl ester, as a substrate, has been utilized in highly diastereoselective reactions. In one significant example, a 5-allyl-substituted L-proline benzyl ester was used in a diastereoselective aldol reaction with (R)-Garner aldehyde as part of a synthetic strategy targeting Kaitocephalin, a naturally occurring AMPA/KA antagonist. The reaction's stereoselectivity was found to be highly dependent on the base used. While treatment with LDA produced a mixture of four isomers, the use of LHMDS resulted in the formation of a single product, demonstrating excellent stereocontrol.

The following table details the conditions and outcomes of this key diastereoselective reaction.

Proline SubstrateElectrophileBaseOutcomeReference
5-allyl-L-proline benzyl ester(R)-Garner aldehydeLDAFour isomers in nearly equal amounts
5-allyl-L-proline benzyl ester(R)-Garner aldehydeLHMDSA single diastereomer

Enantioselective 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for constructing five-membered N-heterocyclic rings, such as pyrrolidines, with high stereocontrol. Azomethine ylides can be generated from α-amino acids or their esters. L-proline esters are common precursors for generating the corresponding azomethine ylides, which can then react with various dipolarophiles.

For example, heating an aldehyde with a secondary amino acid ester, such as a proline ester, generates an azomethine ylide that can be trapped intramolecularly or intermolecularly. In intermolecular reactions, the azomethine ylide derived from an L-proline alkyl ester and an aromatic aldehyde can be trapped by a second molecule of the aldehyde to yield oxazolidine derivatives. This reaction highlights the role of the proline ester in generating the reactive 1,3-dipole intermediate that is central to the cycloaddition process. The development of catalytic, enantioselective versions of this reaction allows for the creation of complex pyrrolidine structures with multiple stereocenters in a single step.

Applications of L Proline Benzyl Ester Hydrochloride in Peptide Chemistry Research

Fundamental Role as a Building Block in Peptide Synthesis

In peptide synthesis, the primary role of L-Proline benzyl (B1604629) ester hydrochloride is to serve as a protected building block for introducing proline residues into a growing peptide chain. tcichemicals.com The benzyl ester group effectively masks the carboxylic acid functionality of proline. This protection is essential to prevent the amino group of one proline molecule from reacting with the carboxyl group of another, which would lead to undesirable self-polymerization.

With the carboxyl group protected, the free secondary amine of the proline ring is available to form a peptide bond with the activated carboxyl group of another amino acid. After this coupling reaction, the benzyl ester can be selectively removed through catalytic hydrogenation, which regenerates the carboxylic acid. This newly deprotected carboxyl group can then be activated to react with the amino group of the next amino acid in the sequence. This strategic protection and deprotection cycle is fundamental to the stepwise elongation of peptide chains, particularly in solution-phase synthesis methodologies. nih.gov

The hydrochloride salt form of the compound renders it a stable, crystalline solid, which is easy to handle, weigh, and store, contributing to its utility in various peptide synthesis protocols.

Synthesis of Cyclic Peptides and Peptide Conjugates

The unique structural constraints imposed by the proline ring make L-Proline benzyl ester hydrochloride a valuable component in the synthesis of cyclic peptides. Cyclic peptides often exhibit greater metabolic stability and constrained conformations, which can lead to enhanced biological activity compared to their linear counterparts. nih.gov The synthesis of these structures often involves creating a linear precursor peptide first. nih.gov L-Proline benzyl ester hydrochloride can be incorporated into this linear sequence. Following the assembly of the linear chain, the protecting groups, including the benzyl ester of the proline residue and the N-terminal protecting group, are removed. This allows for an intramolecular "head-to-tail" reaction, where the newly freed N-terminal amine attacks the C-terminal carboxyl group to form the cyclic structure. nih.gov

Furthermore, this proline derivative is instrumental in the creation of peptide conjugates. These are complex molecules where a peptide is linked to another entity, such as a drug molecule, an imaging agent, or a polymer. The defined reactivity of L-Proline benzyl ester hydrochloride allows for its precise incorporation into a peptide sequence that can later be functionalized for conjugation, enabling the development of targeted drug delivery systems and other advanced biomaterials.

Influence on Peptide Stability and Bioactivity

The incorporation of proline, via its benzyl ester derivative, has a profound impact on the structural and functional properties of peptides. frontiersin.org The rigid five-membered ring of the proline residue restricts the conformational flexibility of the peptide backbone. nih.gov This rigidity can force the peptide chain to adopt specific secondary structures, such as β-turns.

This conformationally constrained nature often translates to increased stability against enzymatic degradation. nih.gov Proteolytic enzymes, which are responsible for breaking down peptides in biological systems, typically recognize and cleave flexible regions of a peptide chain. By introducing a rigid proline residue, the susceptibility of the peptide to proteolysis can be significantly reduced, thereby prolonging its half-life and bioavailability. nih.govnih.gov This enhanced stability is often directly linked to improved bioactivity, as the peptide can maintain its functional conformation for a longer period, leading to more effective interaction with its biological target. frontiersin.org

Enzymatic Synthesis of Proline-Containing Peptides

Beyond purely chemical methods, L-Proline benzyl ester hydrochloride is also a valuable substrate in the enzymatic synthesis of peptides. nih.gov This chemoenzymatic approach utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds in a highly specific and stereoselective manner. nih.gov In these reactions, which are often carried out under kinetically controlled conditions, L-Proline benzyl ester hydrochloride can act as the nucleophilic component (the "amino component"). nih.gov

The free amino group of the proline derivative attacks an activated carboxyl group of another amino acid ester (the "carboxyl component"), leading to the formation of a dipeptide. nih.gov Enzymes like papain and proline-specific endopeptidases have been shown to effectively catalyze such reactions. nih.govresearchgate.net The use of the benzyl ester is advantageous as it can enhance the affinity of the substrate for the enzyme's active site. acs.org This method offers a green chemistry alternative to traditional synthesis, proceeding under mild conditions and often avoiding the need for extensive side-chain protection. nih.govresearchgate.net

Table 1: Examples of Enzymes Used in Proline-Peptide Synthesis

Enzyme Acyl Donor (Example) Nucleophile (Proline Derivative) Result
Proline-specific endopeptidase Activated peptide ester Amino acid amides / L-Proline benzyl ester hydrochloride Kinetically controlled aminolysis and transpeptidation. nih.gov
Papain N-Carboxybenzyl-Glycine Phenylalanine amide High-yield dipeptide formation. nih.gov

| Thermolysin | Carboxybenzyl-L-aspartate | L-phenylalanine methyl ester hydrochloride | High-yield synthesis of aspartame (B1666099) precursor. nih.gov |

This table provides illustrative examples of enzyme-catalyzed peptide bond formation, a process for which L-Proline benzyl ester hydrochloride is a suitable substrate.

Solution-Phase Peptide Synthesis Methodologies

L-Proline benzyl ester hydrochloride is particularly well-suited for solution-phase peptide synthesis (SPPS), also known as liquid-phase synthesis. nih.govsigmaaldrich.com Unlike solid-phase synthesis where the growing peptide is anchored to a resin, solution-phase methods involve all reactions occurring in a solvent. researchgate.net This approach is often preferred for large-scale production of peptides and for the synthesis of peptide fragments that can later be joined together in a process called fragment condensation. researchgate.net

In a typical solution-phase workflow, L-Proline benzyl ester hydrochloride (or another C-terminally protected amino acid) is coupled with an N-terminally protected amino acid in a suitable solvent, using a coupling agent to facilitate peptide bond formation. The product is then isolated, often through precipitation and filtration. chemicalbook.com Subsequently, the N-terminal protecting group is removed, and the resulting dipeptide ester is ready for the next coupling step. The solubility of L-Proline benzyl ester hydrochloride in various organic solvents makes it a versatile reagent for this methodology.

Table 2: Mentioned Chemical Compounds

Compound Name
L-Proline benzyl ester hydrochloride
L-Proline
Benzyl alcohol
Thionyl chloride
Phenylalanine amide
Carboxybenzyl-L-aspartate
L-phenylalanine methyl ester hydrochloride

Advancements in Organic Synthesis Utilizing L Proline Benzyl Ester Hydrochloride

Development of Novel Synthetic Pathways and Methodologies

The use of L-proline benzyl (B1604629) ester hydrochloride has been instrumental in streamlining and innovating synthetic pathways. chemimpex.com Researchers have moved beyond its traditional role as a simple building block to employ it in more sophisticated methodologies.

One significant advancement lies in the field of chemoenzymatic polymerization. A study investigating the role of different ester groups on amino acid monomers found that the benzyl ester group markedly enhances the efficiency of peptide synthesis catalyzed by the enzyme papain. acs.org This enhancement is attributed to an increased affinity of the benzyl ester-containing monomer for the enzyme, which broadens the substrate specificity of the catalyst. acs.org This finding allows for the polymerization of amino acids like glycine, which typically have a low affinity for papain, enabling the synthesis of copolypeptides with controlled compositions. acs.org

Furthermore, novel routes to optically active proline esters have been developed, which in turn facilitates their broader application. For instance, a method involving the spontaneous cyclization of mesylates or tosylates of delta-hydroxy-L-norvaline esters in an aqueous buffer has been shown to produce L-proline esters in near-quantitative yields. nih.gov Such methodologies provide simpler and more efficient access to the proline scaffold for further synthetic manipulations.

Methodology Key Reagents/Catalysts Advantage Yield Reference
Chemoenzymatic PolymerizationPapain, L-Alanine/Glycine benzyl esterEnhances substrate affinity and broadens substrate scope for enzymatic polymerization.High acs.org
Intramolecular Cyclizationdelta-hydroxy-L-norvaline ester mesylates/tosylates, Aqueous BufferProvides a simple and efficient route to optically active proline esters.Near-quantitative nih.gov
Direct EsterificationL-Proline, Benzyl alcohol, Thionyl chlorideA standard, though less novel, method for producing the compound.93% chemicalbook.com

Synthesis of Bioactive Molecules and Complex Organic Scaffolds

L-Proline benzyl ester hydrochloride serves as a crucial starting material or intermediate in the synthesis of a wide array of biologically active molecules and intricate organic structures. valencelabs.cochemimpex.com Its primary application is in peptide synthesis, where the benzyl group serves as a protecting group for the carboxylic acid functionality, allowing for selective reactions during the assembly of peptide chains. valencelabs.co

It is particularly valued in the creation of cyclic peptides, which often exhibit enhanced stability, binding affinity, and selectivity in biological systems compared to their linear counterparts. chemimpex.com Beyond standard peptides, the compound is a key intermediate in the development of proline-based pharmaceuticals, including those designed to target neurological disorders, partly due to its potential to facilitate passage across the blood-brain barrier. chemimpex.com

A notable example of its use in constructing complex scaffolds is the enantioselective synthesis of 4-substituted proline analogues, such as (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. nih.gov In this synthesis, the benzyl ester of a proline derivative is used as a key intermediate. The enantiopurity of the final product was confirmed through HPLC analysis of the corresponding benzyl ester, highlighting its role as a critical analytical and synthetic handle. nih.gov

Functionalization and Derivatization Strategies

The structure of L-proline benzyl ester hydrochloride is amenable to a variety of functionalization and derivatization reactions, allowing for the creation of novel amino acid derivatives. valencelabs.co The secondary amine of the pyrrolidine (B122466) ring can be readily functionalized, while the benzyl ester provides robust protection for the carboxyl group, which can be removed later under specific conditions.

In the synthesis of complex proline scaffolds, the nitrogen atom of the proline ring is often protected, for example with a tert-butoxycarbonyl (Boc) group. nih.gov This allows for subsequent chemical modifications on other parts of the molecule without interference from the amine. For instance, after N-Boc protection of a 4-methylene proline benzyl ester, the double bond becomes available for reactions like cyclopropanation to create spirocyclic systems. nih.gov Such strategies, where the proline core is systematically modified, are essential for building libraries of complex molecules for drug discovery and other applications.

Derivative Type Reaction Reagents Purpose
N-Protected Proline EsterBoc ProtectionDi-tert-butyl dicarbonateProtects the amine for subsequent reactions on the scaffold.
4-Substituted Proline EsterCyclopropanationCBr3CO2Na, H2/PdIntroduces complex spirocyclic structures. nih.gov
Peptide ChainsPeptide CouplingActivated Amino AcidsExtends the peptide chain from the N-terminus. valencelabs.co

Application in the Synthesis of Sulfonamide Derivatives

While direct examples using the benzyl ester are specific, the methodology for synthesizing sulfonamide-amino acid conjugates is well-established using similar proline esters, such as the methyl ester. This approach can be directly applied to the benzyl ester derivative. A common strategy involves a multi-step synthesis designed to link a sulfonamide moiety to the proline ring via a spacer. scholarsresearchlibrary.com

A representative synthesis involves the following steps:

Esterification: L-proline is first converted to its benzyl ester hydrochloride. chemicalbook.com

Spacer Attachment: The proline ester is reacted with a bifunctional spacer molecule, such as succinic anhydride. This reaction forms a carboxylic acid derivative where the succinate linker is attached to the proline's nitrogen atom. scholarsresearchlibrary.com

Activation and Coupling: The newly formed carboxylic acid is activated, often by converting it to an acyl chloride with a reagent like thionyl chloride. scholarsresearchlibrary.com

Amide Bond Formation: The activated proline-spacer construct is then reacted with an amino-functionalized sulfonamide derivative (e.g., a deacetylated sulfanilamide derivative) to form a stable amide bond, yielding the final sulfonamide-proline ester conjugate. scholarsresearchlibrary.com

This modular approach allows for the synthesis of a diverse range of compounds for biological screening, particularly in the search for new anticancer agents, as sulfonamides are a well-known class of pharmacophores. scholarsresearchlibrary.com

Contributions to Targeted Organic Transformations

L-Proline benzyl ester hydrochloride is a valuable tool in asymmetric synthesis, where the goal is to produce enantiomerically pure compounds. chemimpex.com It contributes to targeted organic transformations primarily in two ways: as a chiral building block and as a precursor to chiral catalysts. valencelabs.co

As a chiral building block, the inherent stereochemistry of the L-proline core is incorporated directly into the target molecule, guiding the formation of subsequent stereocenters. valencelabs.co This is fundamental in the synthesis of many chiral drugs and natural products where specific stereoisomers are required for biological activity. valencelabs.co

Furthermore, L-proline and its derivatives are foundational to the field of organocatalysis. While L-proline itself is a famous catalyst for reactions like the aldol and Diels-Alder reactions, its ester derivatives can be used to synthesize more complex, second-generation organocatalysts. For example, derivatization of the proline core can lead to catalysts with enhanced solubility, stability, or steric properties, allowing for highly enantioselective transformations that are crucial in modern pharmaceutical development. chemimpex.com

Role of L Proline Benzyl Ester Hydrochloride in Pharmaceutical and Medicinal Chemistry Investigations

Impact on Drug Discovery and Pharmaceutical Development

L-Proline benzyl (B1604629) ester hydrochloride is a critical intermediate in the pharmaceutical industry, facilitating the synthesis of active pharmaceutical ingredients (APIs). pharmaoffer.com Its role as a well-defined starting material allows for the efficient and cost-effective production of pharmaceutical compounds, streamlining the manufacturing process. pharmaoffer.com The compound is particularly instrumental in peptide synthesis, where the incorporation of proline residues can enhance the stability and biological activity of peptide-based drugs. chemimpex.com

This derivative is frequently used in the development of pharmaceuticals, including those aimed at neurological disorders. chemimpex.com Its structural properties can contribute to a molecule's ability to cross the blood-brain barrier, a crucial feature for drugs targeting the central nervous system. chemimpex.com By providing a foundational scaffold, researchers can modify the molecule to create novel compounds with potentially improved therapeutic efficacy, bioavailability, or reduced side effects, driving innovation in drug discovery. pharmaoffer.com

Application AreaSignificance in Pharmaceutical Development
Peptide Synthesis Serves as a key building block, introducing proline residues that enhance peptide stability and bioactivity. chemimpex.com
API Manufacturing Acts as a crucial chemical intermediate, enabling efficient and controlled synthesis of APIs. pharmaoffer.com
Neurological Drugs Utilized in the development of treatments for neurological disorders due to its potential to facilitate blood-brain barrier penetration. chemimpex.com
Drug Discovery Provides a versatile scaffold for creating new chemical entities with improved therapeutic profiles. pharmaoffer.com

Utility in the Design and Synthesis of Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and have become important targets for therapeutic intervention in diseases like cancer. nih.govnih.gov L-Proline benzyl ester hydrochloride serves as a building block in the synthesis of HDAC inhibitors.

Research has demonstrated the potential of L-proline-containing compounds as HDAC inhibitors. For instance, a synthesized cadmium-L-proline complex, Cd[L-proline]2, was identified as a potent inhibitor of all HDAC isoforms. nih.gov The inhibition of HDACs can lead to the hyperacetylation of histones, which counteracts the aberrant repression of tumor suppressor genes. nih.gov The use of amino acid derivatives like L-proline benzyl ester hydrochloride is central to creating novel molecules that can interact with the zinc ion in the active site of HDAC enzymes, which is essential for their catalytic activity. nih.gov The development of such inhibitors is a promising avenue in cancer therapy. nih.gov

Development of Cyclic Depsipeptides with Therapeutic Potential

L-Proline benzyl ester hydrochloride is a valuable starting material for the synthesis of cyclic peptides and depsipeptides. Cyclic depsipeptides are oligomers containing both amino and hydroxy acids linked by amide and ester bonds. nih.gov These cyclic structures often exhibit enhanced stability, binding affinity, and selectivity compared to their linear counterparts, making them attractive candidates for drug development. chemimpex.com

Many naturally occurring and synthetic depsipeptides display a wide range of promising biological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties. nih.gov For example, certain L-proline-based cyclic dipeptides isolated from Pseudomonas sp. have been shown to inhibit pro-inflammatory cytokines. nih.gov The incorporation of the rigid proline structure, facilitated by using L-proline benzyl ester hydrochloride in the synthesis, can confer specific conformations that are crucial for their therapeutic effects. chemimpex.com This makes the compound a key reagent in exploring the vast therapeutic potential of this class of molecules. nih.gov

Therapeutic AreaExample of Depsipeptide ActivityReference
Anticancer Four depsipeptides have entered clinical trials for cancer treatment. nih.gov
Antiviral (HIV) Callipeltins and quinoxapeptins show inhibitory activity against HIV. nih.gov
Anti-inflammatory SCH217048 acts as a neurokinin antagonist. nih.gov
Cardiovascular Micropeptins have been found to be effective plasmin inhibitors. nih.gov

Application in Bioconjugation and Targeted Drug Delivery Systems

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new complex with combined properties. L-Proline benzyl ester hydrochloride is utilized in bioconjugation processes to link biomolecules with drugs or imaging agents. This application is fundamental to the creation of targeted drug delivery systems.

Formulation of Protein-Based Polymeric Micelles for Biomedical Applications

Protein-based polymeric micelles are self-assembling nanostructures that are increasingly investigated as carriers for drug delivery. nih.gov These micelles typically consist of a hydrophobic core, which can encapsulate poorly water-soluble drugs, and a hydrophilic shell that provides stability in aqueous environments. nih.gov Due to their small size, biocompatibility, and biodegradability, they are highly suitable for intravenous drug delivery. nih.gov

While direct use of L-Proline benzyl ester hydrochloride in micelle formulation is not explicitly detailed, its role as a precursor for proline-containing peptides is highly relevant. chemimpex.com Peptides and proteins, such as casein and gelatin, are used to form these micelles. nih.gov The inclusion of proline residues in peptide chains can significantly enhance their structural stability. chemimpex.com Therefore, L-proline benzyl ester hydrochloride is a key reagent for synthesizing the peptide components that can be incorporated into these advanced polymeric micelle systems, contributing to the development of stable and effective nanocarriers for biomedical applications. chemimpex.comnih.gov

Research into Analogues with Specific Biological Activities (e.g., anti-leukemic activity)

The chemical scaffold of L-proline benzyl ester hydrochloride serves as a valuable starting point for the synthesis of novel analogues to be screened for various biological activities. A significant area of this research is the development of compounds with anti-leukemic potential. nih.govnih.gov The strategy of synthesizing ester derivatives of known compounds to enhance or modify their activity is a well-established approach in medicinal chemistry. nih.gov

Studies have shown that various natural and synthetic compounds can induce apoptosis and inhibit proliferation in leukemic cell lines. nih.gov By using L-proline benzyl ester hydrochloride as a foundational structure, chemists can create libraries of new molecules with diverse functional groups. These analogues are then tested in biological assays, such as the P-388 lymphocytic leukemia screen, to identify lead compounds with potent anti-leukemic effects. nih.gov This research avenue explores how modifications to the proline-ester structure can lead to the discovery of new therapeutic agents for treating hematological cancers. nih.gov

Mechanistic Studies and Reaction Pathways of L Proline Benzyl Ester Hydrochloride

Exploration of Oxidation Reactions of L-Proline Benzyl (B1604629) Ester Hydrochloride

The oxidation of L-Proline benzyl ester hydrochloride can proceed through several pathways, primarily targeting the pyrrolidine (B122466) ring. While specific studies on the direct oxidation of this exact compound are not extensively detailed in the provided results, the general principles of amino acid and ester chemistry allow for the elucidation of likely mechanisms.

One potential oxidation pathway involves the conversion of the proline moiety into a corresponding carboxylic acid. In a biological context or using specific enzymatic systems, the reverse reaction of δ¹-pyrroline-5-carboxylate reductase can catalyze the oxidation of proline. nih.gov This enzymatic process involves the reduction of a cofactor like NAD(P)⁺ to NAD(P)H, coupled with the oxidation of the proline ring. nih.gov

Chemical oxidation can also be achieved using strong oxidizing agents. The secondary amine of the pyrrolidine ring is a potential site for oxidation, which could lead to the formation of nitrones or other oxidized nitrogen species, though this can be complex and lead to multiple products. rsc.org The stability of the benzyl ester under various oxidizing conditions would be a critical factor in determining the final product distribution.

Table 1: Potential Oxidation Reactions and Products

Starting Material Reagent/Condition Potential Product(s) Mechanistic Feature
L-Proline benzyl ester Strong oxidizing agent Carboxylic acid derivative Ring oxidation
L-Proline benzyl ester Enzymatic (e.g., reductase in reverse) Pyrroline-based intermediates Cofactor-dependent hydrogen abstraction

Investigation of Reduction Pathways of L-Proline Benzyl Ester Hydrochloride

The reduction of L-Proline benzyl ester hydrochloride primarily targets the benzyl ester functional group. This reaction is a cornerstone of synthetic chemistry, allowing for the conversion of the ester into a primary alcohol. The most common mechanism for this transformation involves the use of a powerful reducing agent, such as a metal hydride.

The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from a source like lithium aluminum hydride (LiAlH₄) attacks the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the benzyloxy group as a leaving group to form an aldehyde. Under the reaction conditions, this aldehyde is immediately reduced further by another equivalent of the hydride reagent, which attacks the aldehyde's carbonyl carbon. A final workup step with a protic solvent protonates the resulting alkoxide to yield the primary alcohol, L-prolinol.

Due to the high reactivity of agents like LiAlH₄, the reaction is typically non-selective for the ester over the protonated amine, which would also be deprotonated and potentially interact with the reagent.

Table 2: General Mechanism of Ester Reduction

Step Description Intermediate/Product
1. Nucleophilic Attack A hydride ion attacks the ester carbonyl carbon. Tetrahedral alkoxide intermediate
2. Elimination The tetrahedral intermediate collapses, eliminating the benzyloxy group. Aldehyde intermediate
3. Second Nucleophilic Attack A second hydride ion attacks the aldehyde carbonyl carbon. Alkoxide of the final alcohol

Analysis of Nucleophilic Substitution Reactions Involving L-Proline Benzyl Ester Hydrochloride

L-Proline benzyl ester hydrochloride can readily undergo nucleophilic substitution reactions, specifically at the acyl carbon of the ester group. This class of reaction, known as nucleophilic acyl substitution, follows a characteristic addition-elimination mechanism. masterorganicchemistry.com

The general pathway is initiated by the attack of a nucleophile on the carbonyl carbon. This forms a transient tetrahedral intermediate. masterorganicchemistry.com The stability of this intermediate and the subsequent reaction course depend on the nature of the nucleophile and the leaving group. The reaction is favored when the incoming nucleophile is a stronger base than the leaving group (the benzyloxy group). masterorganicchemistry.com The intermediate collapses by reforming the carbon-oxygen double bond and expelling the leaving group.

A classic example of this reaction is saponification, or the base-catalyzed hydrolysis of the ester. masterorganicchemistry.com In this case, a hydroxide (B78521) ion acts as the nucleophile, attacking the ester. The leaving group is the benzyl alcoholate anion, and the final product, after an acidic workup, is L-proline and benzyl alcohol. The amine group, being protonated in the hydrochloride salt, is generally unreactive as a nucleophile unless a base is added to neutralize it.

Elucidation of Chiral Auxiliary Mechanisms

A significant application of L-Proline benzyl ester hydrochloride is its use as a chiral auxiliary, where it provides a stereochemically defined environment to guide the formation of new chiral centers in a reaction. Its rigid, cyclic structure and predefined stereochemistry make it an effective tool for asymmetric synthesis. nih.gov

One documented example is its role in the asymmetric synthesis of the antihypertensive drug (-)-captopril. iupac.org In this synthesis, an iron acyl complex containing a chiral auxiliary is first constructed. The benzyl ester of L-proline is introduced during an oxidative decomplexation step. iupac.org The proline moiety couples with the acyl ligand as it is cleaved from the iron center. This process transfers the stereochemical information, ultimately leading to the formation of the desired enantiomer of the final product after deprotection steps. The powerful stereochemical control exerted by the chiral auxiliary ensures that the reaction proceeds with a high degree of stereoselectivity, yielding an essentially optically pure product. iupac.org

The mechanism relies on the auxiliary creating a sterically hindered environment that favors the approach of reagents from one face over the other, thereby controlling the stereochemical outcome of the carbon-carbon bond-forming reaction. nih.goviupac.org

Enzymatic Reaction Mechanisms and Substrate Specificity

Enzymes can interact with L-Proline benzyl ester hydrochloride with high specificity, targeting either the proline core or the ester linkage. The compound can act as a substrate for various enzymes, including peptidases and lipases.

For instance, it can serve as a substrate for prolyl aminopeptidase, an enzyme that cleaves proline residues from the N-terminus of peptides. In this mechanism, the enzyme's active site specifically recognizes the L-proline structure. The enzymatic machinery then catalyzes the hydrolysis of a peptide bond linked to the proline's nitrogen. While the benzyl ester itself is not a peptide, its structural similarity to an N-terminal proline residue allows it to be recognized and potentially used in enzymatic peptide synthesis or hydrolysis studies.

Furthermore, lipase-catalyzed reactions are relevant. Lipases can catalyze the esterification of L-proline with benzyl alcohol to form the ester, often in non-aqueous media. Conversely, under hydrolytic conditions (in an aqueous environment), lipases or other esterases can catalyze the hydrolysis of the benzyl ester back to L-proline and benzyl alcohol. The substrate specificity is conferred by the enzyme's active site, which must accommodate the benzyl group in its hydrophobic pocket and properly orient the ester bond for catalysis.

Table 3: Enzymatic Reactions and Roles

Enzyme Class Specific Example Role of L-Proline Benzyl Ester Mechanistic Action
Hydrolases Lipase Substrate/Product Catalyzes esterification or hydrolysis of the benzyl ester.
Hydrolases Prolyl Aminopeptidase Substrate Analog Recognized by the active site for peptide bond cleavage/formation.

Analytical Methodologies for L Proline Benzyl Ester Hydrochloride and Its Derivatives in Research

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the enantiomeric purity of L-Proline benzyl (B1604629) ester hydrochloride. The presence of the undesired D-enantiomer can significantly impact the stereochemical outcome of a synthesis or the biological activity of a final compound. Therefore, sensitive and accurate methods are required to detect and quantify trace amounts of the D-isomer.

Several strategies are employed for the chiral separation of proline derivatives by HPLC. One common approach involves the use of chiral stationary phases (CSPs). Columns such as those from the CHIRALCEL and CHIRALPAK series are frequently utilized for the direct separation of enantiomers. google.comresearchgate.net For instance, a method for detecting trace D-proline in L-proline uses a CHIRALCEL OX-3R column with a gradient elution system of phosphoric acid solution and acetonitrile (B52724). google.com

Another effective strategy is pre-column derivatization, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column, such as a C18 column. juniperpublishers.com A widely used agent for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This method has been successfully applied to assess the enantiomeric purity of L-prolinamide hydrochloride, a related compound, achieving excellent separation and linearity for the D-isomer at low concentrations. juniperpublishers.com For proline itself, derivatization with NBD-Cl (4-chloro-7-nitrobenzofurazan) has been shown to create a UV-detectable adduct, allowing for separation on a CHIRALPAK-IA column. researchgate.net This approach is particularly useful as proline lacks a strong native chromophore. researchgate.net

The selection of the mobile phase is critical for achieving good resolution. researchgate.net Typical mobile phases for normal-phase chiral HPLC consist of hexane (B92381) and ethanol, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. researchgate.net For reversed-phase separations of derivatized enantiomers, mixtures of acetonitrile and water are common. google.comjuniperpublishers.com

Table 1: Example Chiral HPLC Conditions for Proline Derivatives

ParameterMethod 1: Derivatized Proline researchgate.netMethod 2: Underivatized Proline google.com
Analyte D/L-Proline (derivatized with NBD-Cl)D-Proline in L-Proline
Column CHIRALPAK-IA (250 x 4.6 mm, 5 µm)CHIRALCEL OX-3R (150 x 4.6 mm, 3.0 µm)
Mobile Phase Isocratic: 0.1% TFA in ethanolGradient: A) 0.05% phosphoric acid, B) Acetonitrile
Flow Rate 0.6 mL/min0.8 mL/min
Detection UV at 464 nmUV at 210 nm
Column Temp. 40°C30°C
Retention Times D-isomer: 6.72 min, L-isomer: 9.22 minNot specified

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are fundamental for the structural confirmation of L-Proline benzyl ester hydrochloride. Both ¹H (proton) and ¹³C (carbon) NMR spectroscopy provide detailed information about the molecular framework, confirming the successful esterification of L-proline with benzyl alcohol and the integrity of the pyrrolidine (B122466) ring.

In the ¹H NMR spectrum of L-Proline benzyl ester hydrochloride, characteristic signals confirm the presence of both the proline and benzyl moieties. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.21-7.41 ppm. chemicalbook.com The benzylic methylene (B1212753) protons (CH₂) adjacent to the ester oxygen are observed as a singlet around δ 5.16 ppm. chemicalbook.com The protons on the pyrrolidine ring give rise to a series of more complex multiplets at higher field (upfield), including the α-proton (NCHCOO) around δ 3.80 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is typically found at the lowest field, around δ 175.5 ppm. chemicalbook.com The carbons of the benzene (B151609) ring resonate in the δ 128-136 ppm region, while the benzylic methylene carbon appears around δ 66.9 ppm. chemicalbook.com The carbons of the pyrrolidine ring are observed at higher field, with chemical shifts corresponding to their specific electronic environments. chemicalbook.com

Table 2: NMR Spectroscopic Data for L-Proline Benzyl Ester Hydrochloride in CDCl₃ chemicalbook.com

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling (J, Hz)Assignment
¹H NMR 7.41-7.21m5H, Aromatic (C₆H₅)
5.16s2H, Benzyl (OCH₂)
3.80dd1H, α-CH
3.15-2.82m2H, δ-CH₂
2.42-1.62m4H, β-CH₂ and γ-CH₂
¹³C NMR 175.5-C=O (Ester)
136.0-Quaternary Aromatic C
128.8, 128.5, 128.3-Aromatic CH
66.9-Benzyl (OCH₂)
59.9-α-C
47.2-δ-C
30.4-β-C
25.6-γ-C

X-ray Crystallography for Detailed Structural Analysis of L-Proline Benzyl Ester-Containing Peptides and Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of molecules in the solid state. While a crystal structure for L-Proline benzyl ester hydrochloride itself is not prominently featured in the literature, analyses of closely related peptide derivatives containing this or similar residues provide invaluable insight into the conformational preferences of the prolyl moiety.

For example, the crystal structure of N-benzyloxycarbonyl-L-prolyl-D-alanine methyl ester reveals detailed information about bond angles and conformations. nih.gov In this dipeptide, the pyrrolidine ring adopts a Cγ-endo (C2-endo) conformation. nih.gov The study also defined the conformation of the peptide bond as trans (ω₁ = 170.8°) and the urethane (B1682113) bond as cis (ω₀ = 6.0°). nih.gov Such studies are crucial for understanding how the rigid five-membered ring of proline influences peptide secondary structure.

Similarly, the crystallographic analysis of tert-butyloxycarbonylglycyl-L-proline benzyl ester provides further examples of proline conformation within a peptide chain. acs.org These structural studies on derivatives are essential for peptide design, helping to predict and engineer specific folds, such as β-turns, where proline is a common residue. More complex systems, like hydrocarbon-stapled peptides containing proline derivatives, have also been analyzed by X-ray crystallography to confirm the stabilization of α-helical structures. mdpi.com

Table 3: Crystallographic Data for an L-Proline Derivative-Containing Peptide (N-Z-L-Pro-D-Ala-OMe) nih.gov

ParameterValue
Compound N-benzyloxycarbonyl-L-prolyl-D-alanine methyl ester
Formula C₁₇H₂₂N₂O₅
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Cell Dimensions (Å) a = 5.005, b = 17.690, c = 18.70
Pyrrolidine Ring Puckering Cγ-endo
Peptide Bond (ω₁) 170.8° (trans)
Urethane Bond (ω₀) 6.0° (cis)

Comparative Analyses and Future Research Trajectories for L Proline Benzyl Ester Hydrochloride

Comparative Studies with Analogous Proline Derivatives in Synthetic Applications

While direct comparative studies exhaustively detailing the performance of L-Proline benzyl (B1604629) ester hydrochloride against a wide array of other proline esters in various synthetic applications are not extensively documented in publicly available literature, its utility can be inferred from its widespread use in peptide chemistry. The choice of an ester protecting group for proline is crucial in peptide synthesis, influencing solubility, reactivity, and the ease of deprotection.

The benzyl ester, in L-Proline benzyl ester hydrochloride, offers a key advantage in its removability through hydrogenolysis, a mild condition that is often orthogonal to other protecting groups used in peptide synthesis. This allows for selective deprotection without affecting other sensitive parts of a complex molecule. In contrast, simpler alkyl esters, such as methyl or ethyl esters, typically require harsher conditions for removal, such as saponification, which can lead to racemization or other unwanted side reactions.

In the realm of organocatalysis, proline and its derivatives are renowned for their ability to catalyze asymmetric reactions. While L-proline itself is a highly effective catalyst for reactions like aldol and Mannich reactions, its derivatives are often designed to enhance solubility in organic solvents or to fine-tune stereoselectivity. The benzyl ester modification in L-Proline benzyl ester hydrochloride makes the compound more soluble in organic solvents compared to free L-proline, which can be advantageous in certain reaction systems. However, the catalytic activity of the esterified form is generally lower than that of the free amino acid because the carboxylic acid group, which is crucial for the catalytic cycle, is blocked.

A comparative overview of common proline derivatives is presented below:

Proline DerivativeKey Features in Synthetic Applications
L-Proline - High catalytic activity in asymmetric reactions. - Zwitterionic nature can limit solubility in some organic solvents.
L-Proline Methyl Ester Hydrochloride - Increased solubility in organic solvents compared to L-proline. - Methyl ester is more difficult to remove selectively than a benzyl ester.
N-Benzyl-L-proline - The N-benzyl group alters the steric and electronic properties of the amine. - Used in the synthesis of specific peptide structures.
(S)-Diphenylprolinol Methyl Ether - A highly effective organocatalyst for various asymmetric reactions. - The bulky diphenylprolinol group provides excellent stereocontrol.

Industrial Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of L-Proline benzyl ester hydrochloride presents several challenges that necessitate careful process optimization. Key considerations include the cost and availability of starting materials, reaction efficiency, product purity, and waste management.

A common laboratory synthesis of L-Proline benzyl ester hydrochloride involves the reaction of L-proline with benzyl alcohol in the presence of an acid catalyst, often with azeotropic removal of water to drive the reaction to completion. However, traditional methods often employ hazardous reagents like thionyl chloride, which are not ideal for large-scale production due to safety and environmental concerns.

Recent advancements have focused on developing more sustainable and scalable manufacturing processes. A notable example is a patented method for preparing amino acid benzyl ester hydrochlorides, including the proline derivative, which is suitable for industrial production. This process utilizes a metal chloride catalyst in a suitable solvent. The amino acid first reacts with hydrogen chloride to form the amino acid hydrochloride, which then undergoes esterification with benzyl alcohol at reflux temperature. The water generated is removed azeotropically to promote the reaction. This method offers several advantages for industrial scale-up:

Lower raw material cost

High conversion rate

Simplified post-treatment

Avoidance of hazardous chlorinating agents like thionyl chloride

Reduced industrial waste

Process optimization for industrial production would also involve:

Catalyst Selection and Recycling: Investigating the efficacy of various catalysts and developing methods for their recovery and reuse is crucial for cost-effective and sustainable production.

Solvent Selection: Choosing an appropriate solvent that ensures high reaction rates, facilitates product isolation, and has a favorable safety and environmental profile is critical.

Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and minimize by-product formation.

Downstream Processing: Developing efficient methods for product isolation, purification, and drying to meet the high-purity requirements for pharmaceutical applications.

Investigation of Green Chemistry Approaches in L-Proline Benzyl Ester Hydrochloride Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. For L-Proline benzyl ester hydrochloride, research is moving towards more environmentally benign synthetic routes.

Key areas of investigation in green chemistry for this compound include:

Alternative Solvents: The use of hazardous solvents is a major concern in chemical synthesis. Research has explored the use of "greener" ethers, such as 2-methyltetrahydrofuran (Me-THF), as alternatives to traditional solvents like benzene (B151609) or toluene for the synthesis of proline benzyl ester.

Catalysis: As mentioned previously, replacing hazardous reagents like thionyl chloride with recyclable solid acid catalysts or other less toxic alternatives is a significant step towards a greener process.

Energy Efficiency: The application of alternative energy sources, such as ultrasound, has been shown to accelerate esterification reactions, potentially leading to lower energy consumption and shorter reaction times. Ultrasound-assisted synthesis can enhance mass transfer and reaction rates, offering a more energy-efficient alternative to conventional heating.

Biocatalysis: The use of enzymes, such as lipases, for the synthesis of chiral esters is a promising green alternative. Enzymatic reactions are typically conducted under mild conditions, are highly selective, and generate minimal waste. While specific research on the enzymatic synthesis of L-Proline benzyl ester hydrochloride is not widely reported, this approach represents a significant area for future investigation.

The following table summarizes some green chemistry approaches applicable to the synthesis of L-Proline benzyl ester hydrochloride:

Green Chemistry ApproachDescriptionPotential Benefits
Use of Greener Solvents Replacing hazardous solvents with more environmentally friendly alternatives like Me-THF.Reduced toxicity and environmental impact.
Alternative Catalysts Employing solid acid catalysts or other recyclable catalysts instead of corrosive and hazardous reagents.Improved safety, easier catalyst separation, and reduced waste.
Ultrasound-Assisted Synthesis Utilizing ultrasonic irradiation to promote the esterification reaction.Shorter reaction times, lower energy consumption, and potentially higher yields.
Enzymatic Synthesis Using enzymes like lipases to catalyze the esterification.High selectivity, mild reaction conditions, and reduced by-product formation.

Emerging Research Directions in Biological Activity and Therapeutic Applications

While L-Proline benzyl ester hydrochloride is primarily known as a synthetic intermediate, there is growing interest in the biological activities of proline and its derivatives, suggesting potential therapeutic applications for compounds like it.

Neurodegenerative Diseases: Proline-rich polypeptides have been investigated for their neuroprotective effects and potential in treating neurodegenerative conditions like Alzheimer's disease. Research has shown that certain proline derivatives may help in the prophylaxis, prevention, and stabilization of dementia. One study highlighted that cyclic glycine-proline, a derivative of proline, can improve memory and reduce amyloid plaque load in a mouse model of Alzheimer's disease. Given that L-Proline benzyl ester hydrochloride can serve as a precursor for various proline-containing molecules, it could be a valuable tool in the development of new therapeutics for neurological disorders.

Anticancer Potential: There is some indication that L-Proline benzyl ester hydrochloride may have potential as a treatment for cancer. It has been suggested that it may inhibit the production of amide and carbonyl groups in cancer cells and interfere with enzyme activity. Further research is needed to explore the specific mechanisms and efficacy of this compound and its derivatives as anticancer agents.

Drug Delivery: The ability of certain proline derivatives to cross the blood-brain barrier makes them attractive candidates for the development of drugs targeting the central nervous system. L-Proline benzyl ester hydrochloride could be used to synthesize proline-containing drug carriers or be incorporated into drug molecules to enhance their delivery to the brain.

Potential for Advanced Materials Science Applications

The application of L-Proline benzyl ester hydrochloride in advanced materials science is a nascent area with limited specific research. However, the inherent chirality and reactive functionalities of the molecule suggest several potential avenues for exploration.

Chiral Polymers: As a chiral building block, L-Proline benzyl ester hydrochloride could be used in the synthesis of chiral polymers. Such polymers can have unique optical properties and are of interest for applications in chiral separations, asymmetric catalysis, and advanced optical materials.

Functional Materials: The proline ring and the benzyl ester group can be chemically modified to introduce various functional groups. This could allow for the creation of novel monomers for the synthesis of functional polymers with tailored properties, such as specific recognition capabilities or responsiveness to external stimuli.

Organocatalysis in Material Synthesis: While L-proline and its derivatives are well-established as organocatalysts in small molecule synthesis, their application in polymer synthesis is less explored. Immobilized proline derivatives have been studied as recyclable catalysts. L-Proline benzyl ester hydrochloride could serve as a precursor for the development of polymer-supported proline catalysts for use in the stereoselective synthesis of polymers.

While the direct application of L-Proline benzyl ester hydrochloride in materials science is not yet established, its properties as a chiral and functionalizable molecule make it a promising candidate for future research in this field.

Q & A

Q. What are the standard synthetic routes for preparing L-proline benzyl ester hydrochloride, and how can its purity be characterized?

L-Proline benzyl ester hydrochloride is typically synthesized via esterification of L-proline with benzyl alcohol in the presence of thionyl chloride (SOCl₂) or HCl, followed by salt formation . Key characterization methods include:

  • Melting point analysis : Reported mp 148–151°C .
  • HPLC : Purity >95% (HPLC grade) is achievable via column chromatography after Fmoc deprotection with diethylamine .
  • NMR/FTIR : Confirm esterification (e.g., benzyl group signals in ¹H NMR) and salt formation (HCl counterion) .

Q. How does the hydrochloride salt form improve peptide coupling efficiency compared to the free amine?

The hydrochloride salt prevents dimerization of the proline residue during peptide synthesis. Free amines can undergo undesired homo-coupling, reducing yields (e.g., from 81% to <50% in tripeptide synthesis). Neutralization with triethylamine (TEA) prior to coupling regenerates the reactive amine while minimizing side reactions .

Q. What coupling agents are effective for incorporating L-proline benzyl ester hydrochloride into peptide chains?

T3P® (propylphosphonic anhydride) in acetonitrile achieves 81% yield for forming peptide bonds with L-proline benzyl ester hydrochloride at 40°C. Alternative agents like HATU or DCC may require optimization of solvent (e.g., DMF vs. CH₂Cl₂) and base (e.g., DIPEA) to suppress racemization .

Advanced Research Questions

Q. How do conformational properties of L-proline benzyl ester hydrochloride influence stereochemical outcomes in coordination chemistry?

Studies on the Pfeiffer effect in Pr(ODA)₃³⁻ complexes show that L-proline benzyl ester induces Δ-enantiomer preference via CD spectroscopy (484 nm signal). The benzyl ester’s hydrophobic group alters proline’s ring puckering, favoring interactions with specific lanthanide complex enantiomers .

Q. What strategies mitigate challenges in Fmoc deprotection during solid-phase peptide synthesis (SPPS) using this building block?

Fmoc cleavage with diethylamine (20% in DMF) avoids side reactions observed with piperidine, which can lead to ester hydrolysis. Post-deprotection, immediate HCl salt formation stabilizes the amine for subsequent couplings .

Q. How can pKa values of L-proline benzyl ester hydrochloride inform its reactivity in aqueous vs. nonpolar media?

Potentiometric titration reveals a pKa of ~6.5–7.0 for the amine group. In aqueous buffers (pH <6), the protonated amine minimizes nucleophilicity, while neutralization in organic solvents (e.g., CH₂Cl₂ with TEA) enhances coupling rates .

Data Contradictions and Methodological Insights

Q. Why do reported yields for L-proline benzyl ester hydrochloride vary (e.g., 68% vs. 81%) in different syntheses?

Yield discrepancies arise from:

  • Reaction scale : Smaller scales (<5 mmol) face higher purification losses.
  • Protecting group strategy : Fmoc protection adds steps but improves purity .
  • Workup : Acidic aqueous extraction vs. chromatography impacts recovery .

Q. How does the benzyl ester group impact aggregation propensity in peptide synthesis compared to tert-butyl or methyl esters?

The benzyl ester’s hydrophobicity increases peptide solubility in organic phases, reducing aggregation. However, it requires harsher deprotection (e.g., H₂/Pd) than tert-butyl esters (TFA-labile), which may limit compatibility with acid-sensitive residues .

Applications in Complex Molecule Synthesis

Q. What role does L-proline benzyl ester hydrochloride play in synthesizing HDAC inhibitors or virotoxin analogs?

It serves as a key intermediate for introducing proline motifs into sulfonamide-based HDAC inhibitors (e.g., coupling with sulfonyl chlorides) and mimics 2,3-trans-3,4-trans-dihydroxyproline in virotoxin analogs for conformational studies .

Q. How is this compound used in enzymatic polymerization studies of D-peptides?

L-Proline benzyl ester hydrochloride is a substrate for D-aminopeptidase, enabling polymerization into D-peptide chains. Its ester group facilitates binding to the enzyme’s active site, while the benzyl moiety enhances solubility in reaction buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Proline benzyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
Proline benzyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.